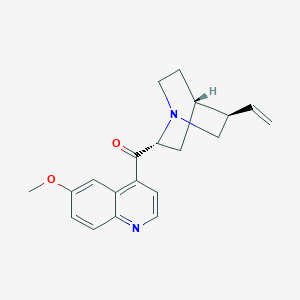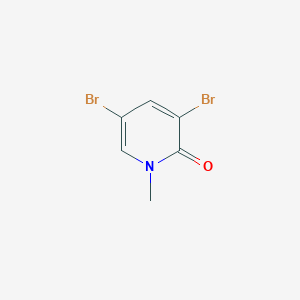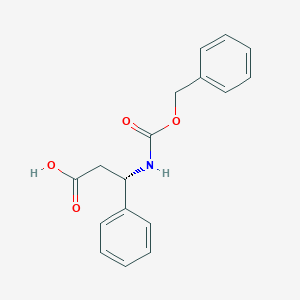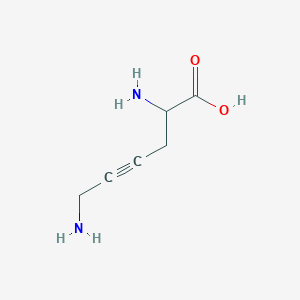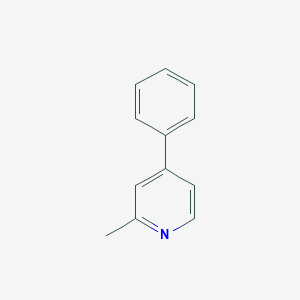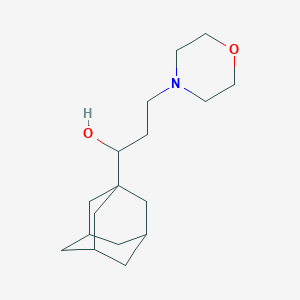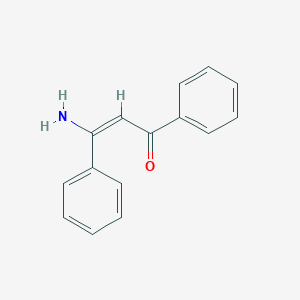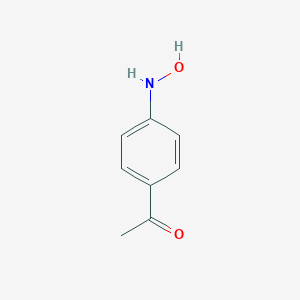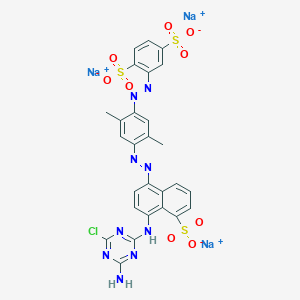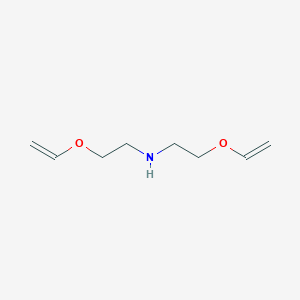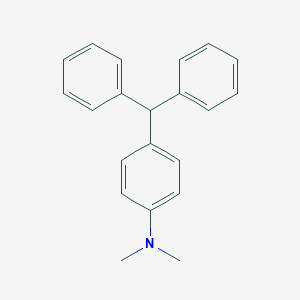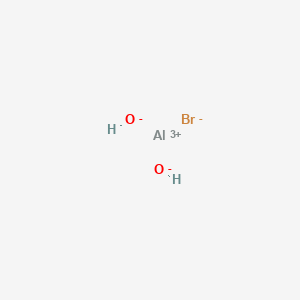
Aluminium bromide dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium bromide dihydroxide is a chemical compound with the molecular formula AlBr(OH)2. It is a white crystalline solid that is commonly used in scientific research. Aluminium bromide dihydroxide is synthesized using a specific method that involves the reaction of aluminium hydroxide and hydrobromic acid. This compound has various biochemical and physiological effects and is known for its unique mechanism of action.
Mecanismo De Acción
The mechanism of action of aluminium bromide dihydroxide is based on its ability to act as a Lewis acid. It can accept electron pairs from other molecules, making it a strong catalyst for chemical reactions. Aluminium bromide dihydroxide is also known to form complexes with other molecules, which can enhance its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
Aluminium bromide dihydroxide has various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It also has antitumor activity and has been used in the treatment of cancer. Aluminium bromide dihydroxide has been shown to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using aluminium bromide dihydroxide in lab experiments is its high catalytic activity. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its reactivity with water and air. It can react with moisture in the air, leading to the formation of hydrobromic acid, which can be corrosive.
Direcciones Futuras
There are several future directions for the research and development of aluminium bromide dihydroxide. One area of research is the development of new catalysts based on this compound. Another area of research is the study of its potential applications in the production of renewable energy sources, such as biofuels. Additionally, aluminium bromide dihydroxide could be used in the development of new materials with unique properties, such as high strength and durability.
Conclusion:
In conclusion, aluminium bromide dihydroxide is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has a unique mechanism of action. This compound has various biochemical and physiological effects and is known for its high catalytic activity. While there are limitations to its use in lab experiments, there are several future directions for research and development in this field.
Métodos De Síntesis
The synthesis of aluminium bromide dihydroxide involves the reaction of aluminium hydroxide and hydrobromic acid. Aluminium hydroxide is first dissolved in water to form a solution. Hydrobromic acid is then added to the solution, and the mixture is heated to a specific temperature. The reaction results in the formation of aluminium bromide dihydroxide, which is then filtered and dried.
Aplicaciones Científicas De Investigación
Aluminium bromide dihydroxide is commonly used in scientific research as a catalyst in various chemical reactions. It is also used as a reagent in the synthesis of organic compounds. This compound has been used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. Aluminium bromide dihydroxide is also used in the study of the properties of materials and in the development of new materials.
Propiedades
Número CAS |
15122-63-1 |
|---|---|
Nombre del producto |
Aluminium bromide dihydroxide |
Fórmula molecular |
AlBrH2O2 |
Peso molecular |
140.9 g/mol |
Nombre IUPAC |
aluminum;bromide;dihydroxide |
InChI |
InChI=1S/Al.BrH.2H2O/h;1H;2*1H2/q+3;;;/p-3 |
Clave InChI |
ILUFHHVMENUZLB-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[Al+3].[Br-] |
SMILES canónico |
[OH-].[OH-].[Al+3].[Br-] |
Otros números CAS |
15122-63-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



